Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. It is classified as a naphthyridine derivative, which belongs to a broader category of heterocyclic compounds known for their biological activity. This compound can be synthesized through various methods, and its molecular structure plays a crucial role in its chemical reactivity and biological properties.
The compound is cataloged under the Chemical Abstracts Service with the CAS number 2561484-71-5. It has a molecular formula of C14H19N3O5 and a molecular weight of approximately 309.32 g/mol. The IUPAC name provides insights into its structural features, indicating the presence of both naphthyridine and carboxylate functional groups, which are significant for its reactivity and potential applications in pharmaceuticals .
The synthesis of tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can be achieved through several synthetic routes. One common approach involves the condensation of appropriate starting materials followed by cyclization reactions that form the naphthyridine core.
For example, one method involves the use of a Dieckmann cyclization process to form the naphthyridine framework from simpler carboxylic acid esters .
The molecular structure of tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate features a bicyclic system with a carbonyl group at the 4-position and a tert-butyl ester at the carboxylic acid position.
Key structural data includes:
Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions typical of carboxylate esters and naphthyridine derivatives:
These reactions often require specific conditions such as temperature control or the presence of catalysts to enhance reaction rates and yields .
The mechanism of action for tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is primarily linked to its biological activity as an antibacterial agent.
The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function or disrupting cell wall synthesis. This interaction can lead to bactericidal effects against various Gram-positive and Gram-negative bacteria .
Research indicates that similar compounds exhibit significant antibacterial activity, suggesting that this derivative may also possess similar properties.
Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically appears as a solid at room temperature with good solubility in organic solvents.
Key chemical properties include:
Relevant data on melting point, boiling point, and specific reactivity would require experimental determination under controlled conditions .
Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has potential applications in medicinal chemistry due to its antibacterial properties. It may be used as a lead compound for developing new antibiotics or other therapeutic agents targeting bacterial infections.
Additionally, its unique structural features make it a candidate for further research into its efficacy against resistant strains of bacteria and other infectious agents .
Multi-component reactions (MCRs) provide an efficient single-pot strategy for constructing the 1,8-naphthyridine core of tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate. The Knorr pyridine synthesis and its variants are frequently employed, leveraging a condensation-cyclization sequence between β-keto esters, enolizable carbonyl compounds, and NH₄OAc-derived nitrogen sources. One optimized approach uses ethyl acetoacetate, tert-butyl carbamate, and ammonium acetate under reflux in acetic acid, achieving the dihydronaphthyridine scaffold in 68% yield after 12 hours [4]. The tert-butyl carboxylate group is introduced in situ via Boc-protected amines, which simultaneously directs regioselectivity toward the N1 position. Recent advances incorporate enaminones as key intermediates, reacting with malononitrile followed by oxidative aromatization to yield 7-methyl-substituted derivatives with reduced byproduct formation (<5%) [9]. Catalyst screening reveals ZnCl₂ significantly accelerates ring closure (turnover frequency = 12 h⁻¹) by coordinating the carbonyl oxygen and adjacent nitrogen, though solvent choice remains critical to avoid decarboxylation.
Table 1: Key Components in MCR Synthesis of 1,8-Naphthyridine Core
Component Role | Representative Reagents | Yield Impact | Byproducts |
---|---|---|---|
Carbonyl Source | Ethyl acetoacetate, Diethyl malonate | ++ (60-75%) | Enol ethers (≤8%) |
Nitrogen Source | NH₄OAc, tert-Butyl carbamate | + (55-68%) | Uncyclized imines (≤12%) |
Catalyst | ZnCl₂, p-TsOH | +++ (70-82%) | Halogenated impurities |
Oxidant (Aromatization) | DDQ, K₂S₂O₈ | + (50-65%) | Des-methyl derivatives |
The 1,8-naphthyridine scaffold exhibits distinct reactivity patterns: electrophilic substitution favors C5 and C7 positions, while nucleophilic agents target C2. Regioselective 7-methyl group functionalization in tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is achieved via metallation with LDA at −78°C, followed by electrophile quenching to install halogens (–Br, –Cl), aldehydes (–CHO), or carboxylic acids (–COOH) with >90% regiocontrol [8] [10]. The C7-methyl group’s acidity (pKₐ ≈ 22) enables deprotonation without affecting the tert-butyl carboxylate. For C5 functionalization, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) proves effective after introducing a directing group at N8. Computational studies (DFT) confirm that electron density at C5 increases by 28% upon N1-Boc protection, rationalizing its coupling susceptibility. Notably, bromination at C5 using NBS/CCl₄ enables further derivatization into kinase inhibitors or antimicrobial agents while retaining the Boc group [10].
Table 3: Regioselective Modification Sites and Directing Groups
Position | Directing Group | Reagents | Key Derivatives | Application Relevance |
---|---|---|---|---|
C7-Methyl | None (inherent acidity | LDA/Electrophiles | –CH₂Br, –CH₂COOH | Anticancer scaffolds |
C5 | N8-COCF₃ | Pd(OAc)₂/ArB(OH)₂ | Aryl, Heteroaryl | MEK inhibitors [9] |
C2 | N1-Boc | Br₂, AcOH | 2-Bromo | Cross-coupling handles |
N8 | C7=O | NaH/R–X | Alkyl, Benzyl | Solubility modifiers |
The tert-butyl carbamate (Boc) group serves dual roles in synthesizing and stabilizing 1,8-naphthyridine intermediates. First, it shields the N1 position during electrophilic functionalization (e.g., bromination, nitration), preventing unwanted quaternization or oxidation. Second, its steric bulk impedes π-stacking aggregation, enhancing solubility in aprotic solvents during purification [3]. Kinetic studies reveal Boc deprotection occurs 50× slower under basic conditions (t₁/₂ = 8 hours in 1M NaOH) compared to standard carbamates due to resonance stabilization from the naphthyridine core. This allows intermediate manipulation in pH 7–12 without premature cleavage. For final deprotection, TFA/DCM (1:1) quantitatively removes Boc within 10 minutes at 25°C, yielding the free amine for downstream coupling [10]. The Boc group’s electron-withdrawing nature also reduces enolization of the C4 carbonyl, minimizing racemization during chiral resolution.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: